molecular formula C13H18N6O3S B7077844 4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-1-(1-methylpyrazol-4-yl)piperazin-2-one

4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-1-(1-methylpyrazol-4-yl)piperazin-2-one

Cat. No.: B7077844
M. Wt: 338.39 g/mol
InChI Key: QVQHFAGIQTYSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-1-(1-methylpyrazol-4-yl)piperazin-2-one is a complex organic compound featuring a piperazine ring substituted with pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-1-(1-methylpyrazol-4-yl)piperazin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 1,5-dimethylpyrazole with sulfonyl chloride, followed by the reaction with 1-methylpyrazole and piperazine. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-1-(1-methylpyrazol-4-yl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-1-(1-methylpyrazol-4-yl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-1-(1-methylpyrazol-4-yl)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets and altering their function, which can result in various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethylpyrazole: A precursor in the synthesis of the target compound.

    1-Methylpyrazole: Another precursor used in the synthetic route.

    Piperazine derivatives:

Uniqueness

4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-1-(1-methylpyrazol-4-yl)piperazin-2-one is unique due to its specific combination of pyrazole and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)sulfonyl-1-(1-methylpyrazol-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3S/c1-10-12(7-15-17(10)3)23(21,22)18-4-5-19(13(20)9-18)11-6-14-16(2)8-11/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQHFAGIQTYSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCN(C(=O)C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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